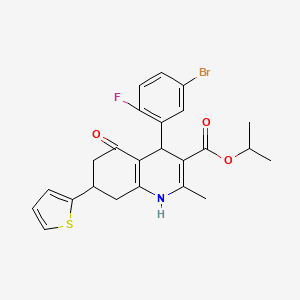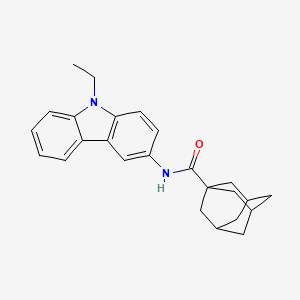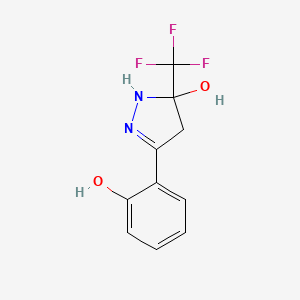![molecular formula C10H10N6 B11628062 N~1~-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11628062.png)
N~1~-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine typically involves the condensation of 3-phenylprop-2-en-1-amine with 1H-1,2,3,4-tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different properties and applications.
Scientific Research Applications
(1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Materials Science: Utilized in the development of new materials with specific properties, such as high thermal stability and conductivity.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (1Z,2E)-N-[(1E)-2-Phenylethylidene]-N-[(1Z)-2-phenylethylidene]ethanedihydrazonamide
- (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides
- 2-acetylthiophene-N1-phenyl thiosemicarbazones
Uniqueness
(1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine is unique due to its specific structural configuration and the presence of both tetrazole and phenylprop-2-en-1-ylidene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10N6 |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]tetrazol-5-amine |
InChI |
InChI=1S/C10H10N6/c11-10-13-14-15-16(10)12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,11,13,15)/b7-4+,12-8- |
InChI Key |
HDMYUEYNNGDXBK-JHLWKMQHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\N2C(=NN=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=NN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627987.png)
![N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627999.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11628008.png)

![(5Z)-3-(2-methylpropyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11628020.png)
![4-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11628026.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B11628034.png)
![(6Z)-6-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628042.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11628083.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628084.png)
![5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11628091.png)
![2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11628100.png)

